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Abstract

This technical guide provides an in-depth overview of BMS-303141, a potent and cell-
permeable inhibitor of ATP-Citrate Lyase (ACLY). ACLY is a crucial enzyme that links
carbohydrate and lipid metabolism, making it a significant target in various physiological and
pathological processes, including metabolic disorders and cancer.[1][2] This document details
the chemical properties, mechanism of action, and applications of BMS-303141 as a research
tool. It includes a compilation of quantitative data, detailed experimental protocols, and
visualizations of relevant signaling pathways and workflows to facilitate its effective use in
laboratory settings.

Introduction to BMS-303141

BMS-303141 is a small molecule inhibitor of ATP-Citrate Lyase (ACLY), the enzyme
responsible for converting citrate into acetyl-CoA in the cytoplasm.[1] This cytosolic pool of
acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and
cholesterol.[1][3] By inhibiting ACLY, BMS-303141 effectively blocks these lipogenic pathways,
making it a valuable tool for studying cellular metabolism.[4] Its oral bioavailability and cell
permeability further enhance its utility in both in vitro and in vivo research models.[4]

Chemical Properties
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Property Value Reference

3,5-Dichloro-2-hydroxy-N-(4-
Chemical Name methoxy[1,1'-biphenyl]-3-yI)-
benzenesulfonamide

Molecular Formula C19H15CI2NO4S
Molecular Weight 424.3 g/mol
CAS Number 943962-47-8
Purity >98%

N Soluble to 10 mM in DMSO
Solubility _ [4]
and to 50 mM in ethanol

Storage Store at -20°C [5]

Mechanism of Action

BMS-303141 acts as a potent inhibitor of human recombinant ACLY.[4] The primary
mechanism involves the blockade of the enzyme's catalytic activity, thereby reducing the
production of cytosolic acetyl-CoA.[6] This reduction in acetyl-CoA availability has downstream
effects on fatty acid and cholesterol synthesis, as well as on histone acetylation, a key
epigenetic modification.[3][6]

Quantitative Data

The following tables summarize the key quantitative parameters of BMS-303141's activity from

various studies.

In Vitro Efficacy
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cytokines

Parameter Cell Line | System Value Reference
o Human recombinant
ICso (ACLY inhibition) 0.13 uM [415]1[71[8]
ACL
ICso (Lipid Synthesis) HepG2 cells 8 uM [41051[8]
o No cytotoxicity up to
Cytotoxicity General [41151[8]
50 uM
ICso (Cell Growth) HL-60 AML cells ~10-20 puM (72h) [9]
Animal Model Dosing Regimen Observed Effects Reference
Lowered plasma
Mouse model of -
o , Not specified glucose and [4]
hyperlipidemia ) )
triglycerides
Mice with HepG2 5 mg/kg/day (p.o.) for Inhibited liver cancer 7]
xenografts 8 days cell growth
Reduced serum lipids
Spontaneous type 2 50 mg/kg/day (p.o.) ) ]
) o and renal lipogenic [61[7]
diabetic mice (db/db) for 30 days
enzymes
High-fat diet mouse 10-100 mg/kg/day Suppressed ]
model (p-0.) osteoclast formation
Inhibited increased
LPS-induced 50 mg/kg phosphorylated ACLY (10]
endotoxemia in mice (pretreatment) and reduced plasma

Signaling Pathways and Experimental Workflows
ACLY's Central Role in Metabolism

ACLY is a pivotal enzyme that connects glucose metabolism (glycolysis and the TCA cycle) to
the synthesis of fatty acids and cholesterol. The diagram below illustrates this central role.
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ACLY as a central hub in cellular metabolism.

Oncogenic Signaling and ACLY
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In cancer cells, oncogenic pathways such as PI3K/AKT and Src family kinases can activate
ACLY, linking cell growth signals to the metabolic reprogramming necessary for proliferation.
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Regulation of ACLY by oncogenic signaling pathways.

Experimental Workflow: Investigating ACLY Inhibition in
Cancer Cells
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The following diagram outlines a typical workflow for studying the effects of BMS-303141 on
cancer cell lines.

Start: Cancer Cell Culture
(e.g., HepG2, Huh-7)

A 4

Treat with BMS-303141
(Dose-response & Time-course)

Cell Proliferation Assay Lipid Synthesis Assay Western Blot Analysis Apoptosis Assay
(e.g., MTT, Alamar Blue) (e.g., [14C]-acetate incorporation) (ACLY, p-ACLY, downstream markers) (e.g., Caspase activity, Annexin V)

Data Analysis and
Interpretation

Click to download full resolution via product page
Workflow for in vitro evaluation of BMS-303141.

Detailed Experimental Protocols
Cell Culture and Treatment

e Cell Lines: HepG2, Huh-7, or other relevant cell lines are cultured in appropriate media (e.g.,
DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-
streptomycin, and maintained at 37°C in a humidified atmosphere with 5% COx.

o BMS-303141 Preparation: A stock solution of BMS-303141 is prepared in DMSO (e.g., 10
mM) and stored at -20°C.[4] For experiments, the stock solution is diluted to the desired final
concentrations in the cell culture medium. Ensure the final DMSO concentration does not
exceed a level that affects cell viability (typically <0.1%).

Cell Viability/Proliferation Assay

o Seeding: Cells are seeded in 96-well plates at a density of 3 x 103 cells per well and allowed
to adhere for 24 hours.[7]
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Treatment: The medium is replaced with fresh medium containing various concentrations of
BMS-303141 (e.g., 0-80 pM).[7]

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).[7]

Measurement: Cell viability is assessed using a standard method such as the MTT or Alamar
Blue assay according to the manufacturer's instructions. Absorbance is read using a
microplate reader.

Inhibition of Total Lipid Synthesis Assay

Cell Culture: HepG2 cells are plated and allowed to adhere.
Treatment: Cells are incubated with BMS-303141 for a specified duration (e.g., 6 hours).[8]

Radiolabeling: [**C]-acetate or [**C]-alanine is added to the culture medium for the final
hours of incubation (e.g., the last 4 hours).[8]

Lipid Extraction: Cells are washed with PBS, and lipids are extracted using a suitable solvent
system (e.g., chloroform:methanol).

Analysis: The incorporation of the radiolabel into the total lipid fraction is measured by thin-
layer chromatography (TLC) and scintillation counting.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA can be employed to verify the direct engagement of BMS-303141 with ACLY in a
cellular context.[11][12]

Cell Treatment: Intact cells are treated with either BMS-303141 or a vehicle control.

Heating: The cell suspensions are heated to various temperatures to induce protein
denaturation and aggregation.

Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing stabilized, non-
aggregated proteins) is separated from the precipitated fraction by centrifugation.
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» Detection: The amount of soluble ACLY at each temperature is determined by Western
blotting or other protein detection methods.[11][12] Ligand binding is indicated by an
increase in the thermal stability of ACLY in the BMS-303141-treated samples compared to
the control.

Applications in Research

BMS-303141 is a versatile research tool with applications in several fields:

o Cancer Biology: To investigate the reliance of cancer cells on de novo lipogenesis for
proliferation and survival.[3][13][14] It has been used to study various cancers, including
hepatocellular carcinoma, prostate cancer, and T-cell ymphoma.[13][14]

» Metabolic Diseases: To explore the role of ACLY in hyperlipidemia, type 2 diabetes, and non-
alcoholic fatty liver disease.[6][7][15]

e Immunology and Inflammation: To study the link between cellular metabolism and immune
cell function and inflammatory responses.[10] For instance, it has been shown to reverse
LPS-induced upregulation of adhesion molecules in endothelial cells.[7]

o Neuroscience: To investigate the role of ACLY in the synthesis of acetylcholine, a key
neurotransmitter.[16]

Conclusion

BMS-303141 is a well-characterized, potent, and specific inhibitor of ACLY. Its utility as a
research tool is underscored by its cell permeability and oral bioavailability, allowing for a broad
range of in vitro and in vivo studies. This guide provides essential information and protocols to
aid researchers in designing and executing experiments to probe the multifaceted functions of
ACLY in health and disease. As our understanding of the intricate connections between
metabolism and other cellular processes grows, tools like BMS-303141 will remain
indispensable for dissecting these complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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